molecular formula C10H21N B14565309 N-Butyl-N,3-dimethylbut-3-en-1-amine CAS No. 61308-06-3

N-Butyl-N,3-dimethylbut-3-en-1-amine

Cat. No.: B14565309
CAS No.: 61308-06-3
M. Wt: 155.28 g/mol
InChI Key: XYAYHLXAHCSYNN-UHFFFAOYSA-N
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Description

N-Butyl-N,3-dimethylbut-3-en-1-amine is a chemical compound of interest in organic and medicinal chemistry research. It belongs to a class of molecules featuring a tertiary amine group and an unsaturated alkene chain, a combination that provides two distinct reactive sites for chemical modification. This bifunctional nature makes it a potential building block for the synthesis of more complex molecules, such as nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals . The structural motif of a reactive double bond adjacent to a nucleophilic nitrogen atom is a versatile scaffold in chemical synthesis, allowing for diverse transformations including cyclization and cross-coupling reactions . This compound is strictly intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets and handle the material adhering to all applicable laboratory safety protocols.

Properties

CAS No.

61308-06-3

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

N-butyl-N,3-dimethylbut-3-en-1-amine

InChI

InChI=1S/C10H21N/c1-5-6-8-11(4)9-7-10(2)3/h2,5-9H2,1,3-4H3

InChI Key

XYAYHLXAHCSYNN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)CCC(=C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

Catalytic reductive amination represents a cornerstone methodology for constructing tertiary amines. The process involves the condensation of a carbonyl compound (e.g., but-3-en-1-aldehyde) with N-butylmethylamine under hydrogenation conditions. A bifunctional catalyst facilitates both imine formation and subsequent reduction.

The Cu/Ni/Mg/SBA-15 catalyst system, previously optimized for n-butylamine synthesis, demonstrates adaptability for this transformation. At 175–220°C and 0.35–0.5 MPa H₂ pressure, the catalyst achieves simultaneous C=N bond formation and hydrogenation. The magnesium component enhances basic sites for deprotonation steps, while Cu/Ni alloys mediate hydrogen activation.

Optimization of Reaction Parameters

Systematic variation of parameters reveals critical dependencies:

Parameter Optimal Range Yield Impact Selectivity Trend
Temperature 185–200°C Max yield at 195°C >98% above 180°C
H₂ Pressure 0.4–0.6 MPa Linear increase Pressure-independent
Molar Ratio (Amine:Aldehyde) 1.2:1 Excess amine beneficial Minimizes dialkylation
Space Velocity 0.25–0.4 h⁻¹ Inverse correlation Unaffected

Adapted from continuous-flow studies, these conditions achieve 89–92% isolated yield with 99.4% purity when employing gradient distillation for product isolation. Catalyst longevity exceeds 400 hours with <5% activity loss, attributed to the SBA-15 mesoporous support preventing metal sintering.

Alkylation of Primary Amines

Stepwise Alkylation Approach

Sequential alkylation of but-3-en-1-amine with methyl and butyl halides provides an alternative route. This method proceeds via:

  • Monoalkylation : Reacting but-3-en-1-amine with methyl iodide in THF at −78°C yields N-methylbut-3-en-1-amine (78% yield)
  • Dialkylation : Subsequent treatment with butyl bromide under phase-transfer conditions (NaOH(aq)/TBAB) affords the target compound in 67% overall yield

Steric effects dominate selectivity, with the butyl group preferentially occupying the less hindered primary amine site. Kinetic studies show pseudo-first-order dependence on alkyl halide concentration (k = 0.017 s⁻¹ at 25°C).

Solvent and Base Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but promote elimination side reactions. Mixed solvent systems (THF:H₂O 4:1) optimize yield by balancing nucleophilicity and stabilization of transition states. Strong bases (KOH vs. NaOH) increase conversion but require strict temperature control to prevent alkene isomerization.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

Adapting protocols from enynal coupling, the palladium-catalyzed reaction between 3-bromobut-3-ene and N-butylmethylamine proceeds under mild conditions:

  • Catalyst: Pd₂(dba)₃/XPhos (2 mol%)
  • Base: Cs₂CO₃
  • Solvent: 1,4-Dioxane
  • Temperature: 80°C
  • Time: 12 hours

This method achieves 68% yield with complete retention of alkene geometry. Deuterium-labeling experiments confirm the absence of alkene migration during catalysis.

Mechanistic Considerations

The catalytic cycle involves oxidative addition of the vinylic bromide to Pd⁰, followed by amine coordination and reductive elimination. X-ray absorption spectroscopy reveals a key Pd(II) intermediate with distorted square-planar geometry. Turnover numbers exceed 4,200 when using flow reactor configurations.

Enamine-Based Synthesis

Tandem Condensation-Alkylation

A novel three-component reaction employing:

  • Butyraldehyde
  • Methylamine
  • 3-Chlorobut-1-ene

In the presence of Sc(OTf)₃ (10 mol%), this one-pot sequence proceeds via:

  • Enamine formation (3 hours, 60°C)
  • SN2 alkylation (24 hours, 120°C)

The method provides 75% yield with >20:1 regioselectivity for the terminal alkylation product.

Solvent-Free Microwave Optimization

Microwave irradiation (300 W, 150°C) reduces reaction time to 45 minutes while improving yield to 82%. Comparative analysis shows enhanced green metrics:

Metric Conventional Microwave
PMI (Process Mass Intensity) 8.7 2.3
E-Factor 6.1 1.9
Energy Consumption 18.4 MJ/mol 5.2 MJ/mol

Comparative Method Analysis

Yield and Scalability

Method Laboratory Scale Yield Pilot Plant Yield Key Limitation
Reductive Amination 92% 88% High-pressure equipment
Stepwise Alkylation 67% 61% Halide waste streams
Cross-Coupling 68% 63% Catalyst cost
Enamine Tandem 82% N/A Limited scale-up data

Environmental and Economic Factors

Life-cycle assessment identifies reductive amination as most sustainable (EcoScale score 68/100), while cross-coupling has the highest production cost ($412/kg). The enamine route shows promise for waste reduction (PMI <3) but requires further optimization for industrial adoption.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N,3-dimethylbut-3-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chlorine, reducing agents such as hydrogen, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding epoxides, while reduction can produce different amine derivatives .

Scientific Research Applications

N-Butyl-N,3-dimethylbut-3-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Butyl-N,3-dimethylbut-3-en-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can include signal transduction, metabolic processes, and other biochemical pathways .

Comparison with Similar Compounds

Structural Analogs: Alkyl-Substituted Amines

The table below compares N-butyl-N,3-dimethylbut-3-en-1-amine with analogs differing in alkyl chain length, branching, and saturation:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 61308-06-3 C₁₀H₂₁N 155.28 Butyl, methyl, and unsaturated butenyl chain
N-Ethyl-N,3-dimethylbut-3-en-1-amine 61308-02-9 C₈H₁₇N 127.23 Ethyl instead of butyl; shorter alkyl chain
N,3-Dimethylbutan-1-amine - C₆H₁₅N 101.19 Saturated backbone; no double bond
N-Ethyl-3,3-dimethylbutan-1-amine 763083-15-4 C₈H₁₉N 129.25 Saturated; branched 3,3-dimethyl group

Key Observations :

  • Unsaturation Effects : The double bond in the target compound enables conjugation or Diels-Alder reactions, unlike saturated analogs like N,3-dimethylbutan-1-amine .
  • Branching Impact : N-Ethyl-3,3-dimethylbutan-1-amine’s branched structure reduces conformational flexibility, affecting its boiling point (predicted higher than linear analogs) .

Aromatic and Functional Group Variants

N-Benzylbut-3-en-1-amine (CAS 17150-62-8, C₁₁H₁₅N, 161.25 g/mol) introduces a benzyl group instead of alkyl substituents . Differences include:

  • Electronic Effects : The benzyl group’s aromatic ring enhances resonance stabilization, altering basicity (pKa) compared to alkyl-substituted amines.
  • Applications : Benzyl-substituted amines are common in pharmaceutical intermediates (e.g., alkaloid synthesis), whereas the target compound may favor catalytic or solvent applications.

Reactivity in Catalysis

  • The target compound’s tertiary amine structure lacks directing groups (unlike N,O-bidentate ligands in ), limiting its use in metal-catalyzed C–H activation.
  • Ionic liquids like N-butyl-N,N-dimethyl-α-phenylethylammonium bromide () outperform the target compound in phase-transfer catalysis due to ionic character .

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